2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid
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Overview
Description
2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with methyl and nitro groups, which can influence its chemical reactivity and biological activity .
Preparation Methods
The synthesis of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. The reaction conditions often include the use of solvents like acetonitrile and heating to facilitate the formation of the pyrazole ring . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a potential lead compound for drug development.
Medicine: Its derivatives are explored for their potential therapeutic properties.
Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with enzymes and receptors, influencing various biological pathways .
Comparison with Similar Compounds
Similar compounds to 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid include:
3,5-Dimethyl-1H-pyrazole: Lacks the nitro group, affecting its reactivity and biological activity.
4-Nitro-1H-pyrazole: Lacks the methyl groups, which can influence its chemical properties.
2-(3,4-Dimethyl-1H-pyrazol-1-yl)succinic acid: Similar structure but with a succinic acid moiety, used in different applications.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-4-7(11(14)15)5(2)10(9-4)6(3)8(12)13/h6H,1-3H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CANKNXFHGALOMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C(=O)O)C)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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